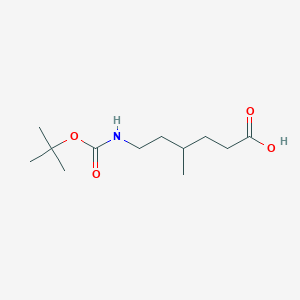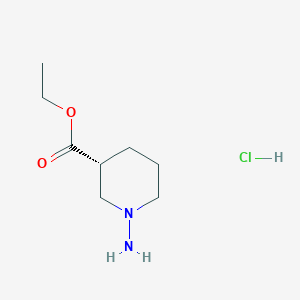![molecular formula C7H12N2O4 B15202960 2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
2,6-Diazaspiro[3.3]heptane oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diazaspiro[3.3]heptane oxalate is a bicyclic spiro compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a spiro junction connecting two nitrogen atoms and a seven-membered ring. The oxalate salt form enhances its stability and solubility, making it a valuable intermediate in pharmaceutical and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane oxalate typically involves a multi-step process. One common method starts with tribromo-pentaerythritol, which undergoes a cyclization reaction under basic conditions with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol. The resulting intermediate is treated with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Scaling up the production of this compound can be challenging due to the need for precise reaction conditions and the removal of by-products. Industrial methods often involve optimizing the filtration and purification steps to improve yield and scalability. The use of flow chemistry techniques has also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Mild reduction can convert it to other functional groups, such as the C3-aminoalkylazetidinol motif.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium-catalyzed cross-coupling reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, magnesium turnings for deprotection, and oxalic acid for salt formation. Reaction conditions often involve mild temperatures and controlled environments to ensure the stability of the compound .
Major Products
Major products formed from these reactions include various N-functionalized derivatives, which are valuable intermediates in drug development and other chemical syntheses .
Aplicaciones Científicas De Investigación
2,6-Diazaspiro[3.3]heptane oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is investigated as a bioisostere for piperazine, which is a common scaffold in many pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,6-Diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. As a bioisostere for piperazine, it can mimic the binding properties of piperazine-containing compounds, thereby influencing various biological pathways. The compound’s high molecular rigidity and predictable vectorization enhance its target selectivity and drug-likeness .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine and shares similar structural features with 2,6-Diazaspiro[3.3]heptane oxalate.
2-Oxa-6-azaspiro[3.3]heptane: Another related compound that has been studied for its stability and solubility properties.
Uniqueness
This compound stands out due to its enhanced stability and solubility in the oxalate salt form. Its ability to undergo various chemical reactions and form valuable intermediates makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H12N2O4 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2,6-diazaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C5H10N2.C2H2O4/c1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h6-7H,1-4H2;(H,3,4)(H,5,6) |
Clave InChI |
WNVGWRMLCPIJBA-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1)CNC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


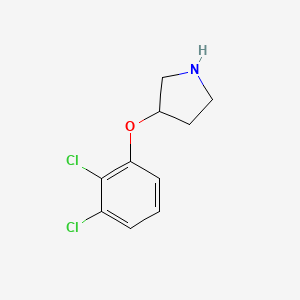

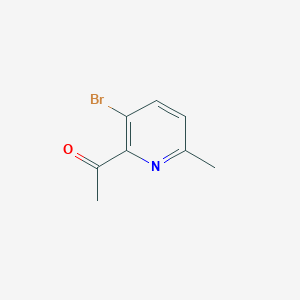

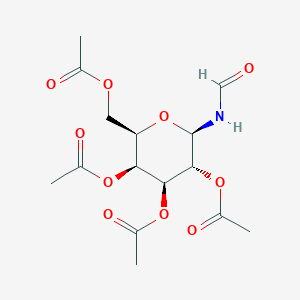
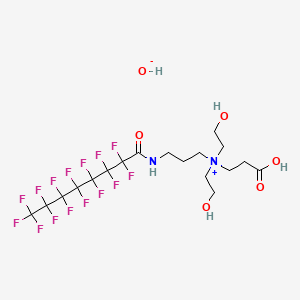
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
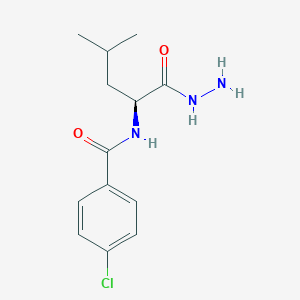

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
